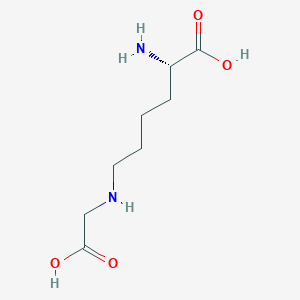
Isoleucylhydroxamic acid
Descripción general
Descripción
Isoleucylhydroxamic acid (IHA) is a hydroxamic acid derivative that has gained attention in recent years due to its potential applications in scientific research. IHA is a chelating agent that can bind to metals, and it has been shown to have various biochemical and physiological effects. In addition, this paper will list future directions for the use of IHA in scientific research.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Applications
Isoleucylhydroxamic acid has shown potential in the development of new compounds with anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound can inhibit enzymes like COX-1/2 and 5-LOX, which are involved in the inflammatory process . This suggests its utility in creating new medications to treat conditions characterized by inflammation and pain.
Antioxidant Potential
The antioxidant capacity of Isoleucylhydroxamic acid derivatives has been explored through in vitro studies. These compounds can neutralize free radicals, which are harmful by-products of cellular metabolism that can cause oxidative stress and damage to cells . This property is crucial for preventing oxidative stress-related diseases.
Antimicrobial Activity
Hydroxamic acids, a class to which Isoleucylhydroxamic acid belongs, are known for their antimicrobial properties. They can act as siderophores, which are molecules that bind to iron and play a significant role in inhibiting microbial growth by depriving bacteria of essential nutrients .
Application in Cancer Research
In the realm of cancer research, Isoleucylhydroxamic acid derivatives have been investigated for their antineoplastic properties. They can act as tumor suppressors and matrix metalloproteinase (MMP) inhibitors, which are enzymes that cancer cells use to invade and spread . By inhibiting MMPs, these compounds could potentially prevent the metastasis of cancer cells.
Role in HIV and Malaria Treatment
Hydroxamic acid derivatives have been studied for their potential use in treating HIV and malaria. Their ability to interfere with the life cycle of these pathogens makes them candidates for the development of new antiviral and antimalarial drugs .
Nuclear Technology and Wastewater Treatment
The strong chelating properties of hydroxamic acids make them useful in nuclear technology for the separation and purification of metals. Additionally, these compounds can be employed in wastewater treatment processes to remove heavy metals and other contaminants .
Biomedical Applications and Surface Coating
Isoleucylhydroxamic acid has applications in the synthesis of polymers with biomedical relevance. For instance, hydroxamic acid functional poly(ethylene glycol) (HA-PEG) can be used for coating metal surfaces, solubilizing nanoparticles, and as a component in drug delivery systems .
Enzyme-Mediated Synthesis
The enzymatic synthesis of hydroxamic acids, including Isoleucylhydroxamic acid, offers a green chemistry approach to producing these compounds with high purity and fewer by-products. This method is particularly valuable for large-scale production in various industrial applications .
Mecanismo De Acción
Mode of Action
It’s possible that it may interact with its targets in a manner similar to other hydroxamic acids , but this is purely speculative and requires further investigation.
Biochemical Pathways
It’s worth noting that isoleucine, a component of this compound, is involved in several metabolic processes . It’s part of the branched-chain amino acids (BCAAs) group, which plays a crucial role in protein synthesis and energy production .
Propiedades
IUPAC Name |
(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-3-4(2)5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKATDLSKRGLMZ-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185817 | |
| Record name | Isoleucylhydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide | |
CAS RN |
31982-77-1 | |
| Record name | Isoleucylhydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031982771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoleucylhydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















